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molecular formula C13H17ClO2 B8469751 Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy-

Benzene,4-(chloromethyl)-2-(cyclopentyloxy)-1-methoxy-

Cat. No. B8469751
M. Wt: 240.72 g/mol
InChI Key: HODGGPKVMIMTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06337408B1

Procedure details

A 12 liter round bottom flask equipped with an overhead stirrer, internal thermometer, and a reflux condensor equipped with a nitrogen inlet was flushed with nitrogen. The flask was charged with 3-cyclopentyloxy-4-methoxybenzyl alcohol (495 g, 2.2 mol, 1 equivalent) in a solution of toluene. To the vigorously stirred reaction at 22° C. was added concentrated hydrochloric acid (600 g, 2.75 equivalents). The reaction was maintained at 20 to 25° C. for 30 minutes. The top organic layer was isolated and the bottom acidic layer was discarded. To the top organic layer was charged a solution of 10% sodium bicarbonate (550 g, 0.65 mol, 0.36 equivalents) and t-butyl methyl ether (814 g). The contents of the flask were vigorously stirred, and allowed to settle. The product, 4-chloromethyl-2-cyclopentyloxy-1-methoxybenzene, was isolated as a solution in toluene and t-butyl methyl ether (96.8% solution yield). This was used directly in the next step.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
495 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
600 g
Type
reactant
Reaction Step Three
Quantity
550 g
Type
reactant
Reaction Step Four
Quantity
814 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[O:15][CH3:16])[CH2:10]O)[CH2:5][CH2:4][CH2:3][CH2:2]1.[ClH:17].C(=O)(O)[O-].[Na+].COC(C)(C)C>C1(C)C=CC=CC=1>[Cl:17][CH2:10][C:9]1[CH:12]=[CH:13][C:14]([O:15][CH3:16])=[C:7]([O:6][CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
495 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(CO)C=CC1OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
600 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
550 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
814 g
Type
reactant
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The contents of the flask were vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 12 liter round bottom flask equipped with an overhead stirrer
CUSTOM
Type
CUSTOM
Details
internal thermometer, and a reflux condensor equipped with a nitrogen inlet
CUSTOM
Type
CUSTOM
Details
was flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
To the vigorously stirred reaction at 22° C.
CUSTOM
Type
CUSTOM
Details
The top organic layer was isolated

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC(=C(C=C1)OC)OC1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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